N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride
Overview
Description
N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride, also known as N-FMA, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound with a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
Antifungal Agents
A study on homoallylamines and related derivatives, including compounds similar to N-(4-fluorophenyl)-N-(2-furylmethyl)amine, highlighted their significant antifungal activity against dermatophytes. This research suggests potential applications in developing new antifungal pharmaceuticals. The study also provided insights into the structural requirements for antifungal activity, which can guide the design of new compounds (Suvire et al., 2006).
Synthesis and Biological Activity
Research into Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moieties, which are structurally related to N-(4-fluorophenyl)-N-(2-furylmethyl)amine, has shown promising antibacterial and antifungal activities. These findings indicate potential applications in the development of new antimicrobial agents (Karthikeyan et al., 2006).
Electrochemical and Electrochromic Characteristics
Aromatic poly(amine-imide)s bearing pendent triphenylamine groups, synthesized from reactions involving similar amine functionalities, exhibit notable electrochemical and electrochromic characteristics. These materials could find applications in electronic devices, highlighting the versatility of N-(4-fluorophenyl)-N-(2-furylmethyl)amine derivatives in materials science (Cheng et al., 2005).
Anion Exchange Polymer Electrolytes
The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction showcases the utility of N-(4-fluorophenyl)-N-(2-furylmethyl)amine derivatives in creating advanced materials for energy applications. Such polymers could be crucial in developing more efficient fuel cells (Kim et al., 2011).
properties
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO.ClH/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;/h1-7,13H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZIOLGTLVVSLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.